molecular formula C24H23FN2O5 B12747520 1,2,3,4-Tetrahydro-9-(((2-fluorophenyl)methyl)amino)-1-acridinol maleate CAS No. 104675-48-1

1,2,3,4-Tetrahydro-9-(((2-fluorophenyl)methyl)amino)-1-acridinol maleate

Cat. No.: B12747520
CAS No.: 104675-48-1
M. Wt: 438.4 g/mol
InChI Key: PGXNOLCSZBVLKV-BTJKTKAUSA-N
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Description

1,2,3,4-Tetrahydro-9-(((2-fluorophenyl)methyl)amino)-1-acridinol maleate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a tetrahydroacridinol core, which is further modified by the addition of a fluorophenylmethylamino group. The maleate salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-Tetrahydro-9-(((2-fluorophenyl)methyl)amino)-1-acridinol maleate typically involves multiple steps, starting from readily available precursors. The process generally includes:

    Formation of the Acridinol Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the acridinol structure.

    Introduction of the Fluorophenylmethylamino Group: This is achieved through nucleophilic substitution reactions where the acridinol core is reacted with a fluorophenylmethylamine derivative.

    Formation of the Maleate Salt: The final step involves the reaction of the synthesized compound with maleic acid to form the maleate salt, enhancing its solubility and stability.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydro-9-(((2-fluorophenyl)methyl)amino)-1-acridinol maleate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives, which are often more reactive and can participate in further chemical transformations.

    Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives, which may exhibit different chemical and biological properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed

Scientific Research Applications

    Chemistry: The compound serves as a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It has been investigated for its potential biological activities, including anti-cancer and anti-inflammatory properties.

    Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific molecular pathways is required.

    Industry: Its stability and solubility make it suitable for use in various industrial processes, including the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrahydro-9-(((2-fluorophenyl)methyl)amino)-1-acridinol maleate involves its interaction with specific molecular targets and pathways. The compound is known to:

    Bind to DNA: The acridinol core can intercalate into DNA, disrupting its structure and function.

    Inhibit Enzymes: The fluorophenylmethylamino group can interact with various enzymes, inhibiting their activity and affecting cellular processes.

    Modulate Signaling Pathways: The compound can influence signaling pathways involved in cell proliferation, apoptosis, and inflammation, making it a potential therapeutic agent.

Comparison with Similar Compounds

1,2,3,4-Tetrahydro-9-(((2-fluorophenyl)methyl)amino)-1-acridinol maleate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

104675-48-1

Molecular Formula

C24H23FN2O5

Molecular Weight

438.4 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;9-[(2-fluorophenyl)methylamino]-1,2,3,4-tetrahydroacridin-1-ol

InChI

InChI=1S/C20H19FN2O.C4H4O4/c21-15-8-3-1-6-13(15)12-22-20-14-7-2-4-9-16(14)23-17-10-5-11-18(24)19(17)20;5-3(6)1-2-4(7)8/h1-4,6-9,18,24H,5,10-12H2,(H,22,23);1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

PGXNOLCSZBVLKV-BTJKTKAUSA-N

Isomeric SMILES

C1CC(C2=C(C3=CC=CC=C3N=C2C1)NCC4=CC=CC=C4F)O.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

C1CC(C2=C(C3=CC=CC=C3N=C2C1)NCC4=CC=CC=C4F)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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